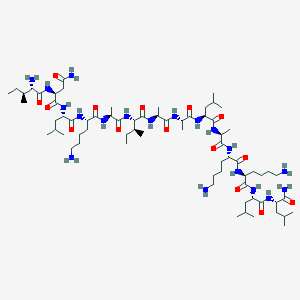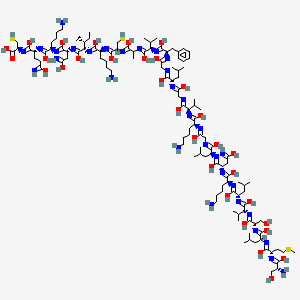
mastoparan-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mastoparan-M is a member of the class of mastopyrans that is a 14-amino acid polypeptide comprising isoleucyl, asparaginyl, leucyl, lysyl, alanyl, isoleucyl, alanyl, alanyl, leucyl, alanyl, lysyl, lysyl, leucyl, and leucinamide residues coupled in sequence. It is the major active component of the venom of the hornet Vespa mandarinia and causes degranulation of mast cells. It exhibits antimicrobial activity against both Gram-positive and -negative bacteria as well as haemolytic activity on chicken, human and sheep erythrocytes. It has a role as an antibacterial agent. It is a member of mastoparans and a peptidyl amide.
Aplicaciones Científicas De Investigación
1. Cancer Therapy
Mastoparan (MP), a potent facilitator of mitochondrial permeability transition, has potential as an antitumor agent. Encapsulated in transferrin-modified liposomes with a pH-sensitive fusogenic peptide (GALA), MP can be selectively delivered to mitochondria in tumor cells, demonstrating utility for cancer therapy (Yamada et al., 2005).
2. Treatment of Melanoma
Mastoparan has been shown to induce apoptosis in melanoma cells via the mitochondrial apoptosis pathway, significantly reducing the growth of subcutaneous melanoma in mice and increasing survival. This suggests its potential for treating malignant melanoma (Azevedo et al., 2015).
3. Plant MAP Kinase Signaling Activation
Mastoparan can rapidly activate plant MAP kinase signaling independent of heterotrimeric G proteins. This ability to directly stimulate the guanine nucleotide exchange reaction of G proteins has implications for plant biology research and potential agricultural applications (Miles et al., 2004).
4. Development of Antimicrobial Agents
Mastoparan exhibits strong antimicrobial activities, making it a candidate for developing antimicrobial agents. Targeted design improvements could enhance the stability and transmembrane delivery of these agents (Chen et al., 2018).
5. Antimicrobial and Antifungal Properties
Mastoparans have demonstrated significant antimicrobial and antifungal properties, providing potential applications in clinical practice for controlling microorganisms that cause infectious diseases (Silva et al., 2017).
6. Insight into Mastoparan Precursors
Research into the precursors of mastoparan, mastoparanogen, can provide insights into the peptide's structure and biological activities, which is crucial for the development of potential drug therapies (Xu et al., 2006).
7. Broad-Spectrum Antiviral Activity
A mastoparan-derived peptide, MP7-NH2, has been shown to possess broad-spectrum antiviral activity against enveloped viruses, making it a candidate for antiviral drug development (Sample et al., 2013).
8. Treatment of Bacterial Skin Infections
Topical treatment with mastoparan can enhance the clearance of Staphylococcus aureus from infected skins, accelerating healing and providing protection against reinfection. Its activation of local mast cells offers a novel approach to treating bacterial skin infections (Arifuzzaman et al., 2019).
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
INLKAIAALAKKLL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




